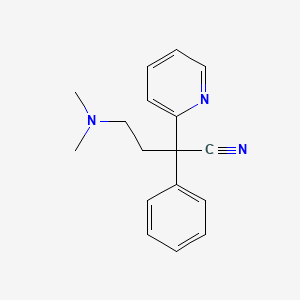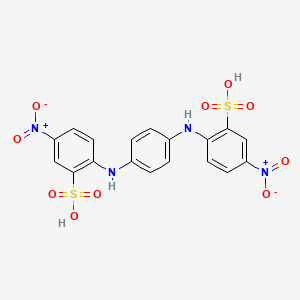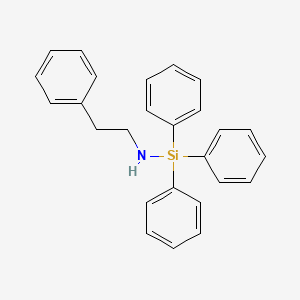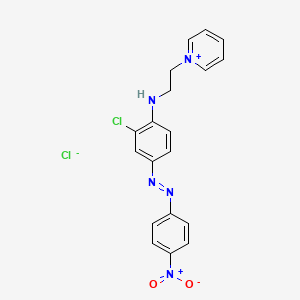
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the azo group (N=N) and the nitro group (NO2) in its structure makes it a compound of interest for various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with an appropriate diazonium salt to form the azo compound. This intermediate is then reacted with 2-(pyridinium-1-yl)ethylamine to yield the final product. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond and the subsequent coupling reaction .
Analyse Des Réactions Chimiques
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The mechanism of action of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyridinium salts and azo compounds, such as:
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: Shares a similar structure but differs in the substituents attached to the pyridinium ring.
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate: Similar in structure but contains an acetate group instead of a chloride. The uniqueness of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59827-64-4 |
|---|---|
Formule moléculaire |
C19H17Cl2N5O2 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
2-chloro-4-[(4-nitrophenyl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H17ClN5O2.ClH/c20-18-14-16(23-22-15-4-7-17(8-5-15)25(26)27)6-9-19(18)21-10-13-24-11-2-1-3-12-24;/h1-9,11-12,14,21H,10,13H2;1H/q+1;/p-1 |
Clé InChI |
PRKUAXNXQUIEJB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




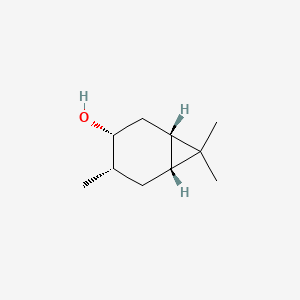
![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
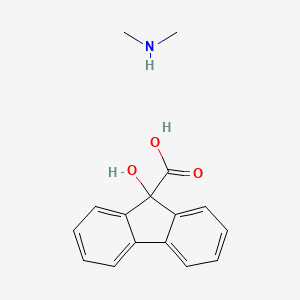
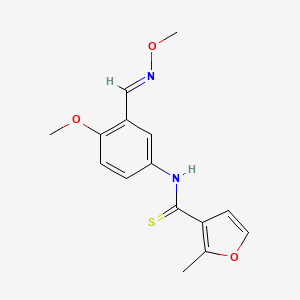

![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
